3-Methoxy-2-methylbenzenesulfonamide
Description
3-Methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 2-position, linked to a sulfonamide moiety (-SO₂NH₂). This compound has been studied extensively for its crystallographic properties. Single-crystal X-ray diffraction analysis reveals a distorted tetrahedral geometry around the sulfur atom, with mean C–C bond lengths of 0.004 Å and crystallographic reliability factors (R and wR) of 0.045 and 0.118, respectively . The sulfonamide oxygen atoms exhibit distinct orientations: one lies approximately coplanar with the benzene ring (C–C–S–O torsion angle = 160.81°), while the other deviates significantly (29.66°) . These structural features influence intermolecular interactions, such as O–H⋯O and C–H⋯O hydrogen bonding, which stabilize the crystal lattice .
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
3-methoxy-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-6-7(12-2)4-3-5-8(6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
InChI Key |
IUVXGCWMVUNRDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamides
The following table summarizes key structural, physicochemical, and functional differences between 3-Methoxy-2-methylbenzenesulfonamide and analogous compounds:
| Compound Name | Substituents/Functional Groups | Key Structural Features | Applications/Activities | References |
|---|---|---|---|---|
| This compound | 3-OCH₃, 2-CH₃ | Distorted tetrahedral S atom; planar and non-planar sulfonamide oxygens | Crystallography, hydrogen-bonding studies | |
| 4-Methoxy-N-(6-methylbenzothiazolylidene)benzenesulfonamide | 4-OCH₃, benzothiazole ring | Extended π-system; S1–N2–C7–S2 bridge | Potential antimicrobial/antifungal agents | |
| 3-(2-Mercapto-4-oxoquinazolin-3-yl)benzenesulfonamide | Quinazolinone ring, -SH group | Hybrid scaffold (sulfonamide + quinazolinone) | Carbonic anhydrase inhibition; anticancer research | |
| Triflusulfuron methyl ester | Triazine ring, sulfonylurea bridge | Polar sulfonylurea linkage | Herbicide (acetolactate synthase inhibition) | |
| 3-Butoxy-2-methyl-5-(phenylaminomethyl)benzenesulfonamide | 3-O(CH₂)₃CH₃, 5-NHPhCH₂ | Bulky butoxy and phenylaminomethyl groups | Not explicitly stated; likely pharmaceutical intermediate |
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
Methoxy vs. Bulky Alkoxy Groups: The methoxy group in this compound enhances moderate lipophilicity, favoring membrane permeability in biological systems. Similarly, the quinazolinone moiety in 3-(2-Mercapto-4-oxoquinazolin-3-yl)benzenesulfonamide provides a planar heterocyclic system for enzyme active-site binding, as seen in carbonic anhydrase inhibitors .
Hydrogen Bonding and Crystal Packing
This compound forms O–H⋯O and C–H⋯O hydrogen bonds, creating chains parallel to the crystallographic b-axis . In contrast, 3-Hydroxy-2-(4-methoxybenzene)acetone (a non-sulfonamide analog) exhibits stronger O–H⋯O interactions due to its hydroxyl group, resulting in a lower R factor (0.028) and higher crystallographic precision .
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